molecular formula C21H21ClN4O3 B2373163 N-(4-ethylphenyl)-4-(4-phenoxypyrimidin-2-yl)benzamide CAS No. 1112419-53-0

N-(4-ethylphenyl)-4-(4-phenoxypyrimidin-2-yl)benzamide

Cat. No.: B2373163
CAS No.: 1112419-53-0
M. Wt: 412.87
InChI Key: MPOOYSOLYRRKGA-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-4-(4-phenoxypyrimidin-2-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an ethyl group attached to a phenyl ring, a phenoxy group attached to a pyrimidine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-4-(4-phenoxypyrimidin-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of 4-phenoxypyrimidine: This can be achieved by reacting 4-chloropyrimidine with phenol in the presence of a base such as potassium carbonate.

    Synthesis of 4-(4-phenoxypyrimidin-2-yl)benzoic acid: The 4-phenoxypyrimidine is then reacted with 4-bromobenzoic acid under Suzuki coupling conditions using a palladium catalyst.

    Amidation: The final step involves the reaction of 4-(4-phenoxypyrimidin-2-yl)benzoic acid with 4-ethylphenylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-4-(4-phenoxypyrimidin-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Formation of 4-(4-phenoxypyrimidin-2-yl)benzoic acid.

    Reduction: Formation of N-(4-ethylphenyl)-4-(4-aminopyrimidin-2-yl)benzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-ethylphenyl)-4-(4-phenoxypyrimidin-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-4-(4-phenoxypyrimidin-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-4-(4-phenoxypyrimidin-2-yl)benzamide
  • N-(4-ethylphenyl)-4-(4-methoxypyrimidin-2-yl)benzamide
  • N-(4-ethylphenyl)-4-(4-phenylpyrimidin-2-yl)benzamide

Uniqueness

N-(4-ethylphenyl)-4-(4-phenoxypyrimidin-2-yl)benzamide is unique due to the presence of both an ethyl group and a phenoxy group, which confer distinct chemical and biological properties. This combination of functional groups can influence its reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-cyclohexylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3/c22-16-9-6-14(7-10-16)20-24-21(29-25-20)15-8-11-19(28)26(12-15)13-18(27)23-17-4-2-1-3-5-17/h6-12,17H,1-5,13H2,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPOOYSOLYRRKGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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